molecular formula C24H27N3O4 B1672533 Fenpyroximate CAS No. 134098-61-6

Fenpyroximate

Cat. No.: B1672533
CAS No.: 134098-61-6
M. Wt: 421.5 g/mol
InChI Key: YYJNOYZRYGDPNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Fenpyroximate has an oxime-bearing pyrazole structure . It is characterized by its strong contact action upon harmful mites such as red spiders and whole-claw spiders, and it exhibits a high degree of fast-acting acaricidal activity .

Cellular Effects

This compound is harmful if swallowed and very toxic by inhalation . Eye irritation and skin sensitisation were observed . It showed a rapid but incomplete oral absorption and excretion, mainly via faeces; intensive enterohepatic circulation was observed .

Molecular Mechanism

The action mechanism of this compound is different from that of general insecticides; it mainly interferes with neurophysiological activities, and is inhibitory on nerve conduction . As a result, mites and insects experience the symptoms of paralysis, inactivity, cessation of food intake, and, ultimately, death, 2–4 days after coming into contact with this compound .

Temporal Effects in Laboratory Settings

This compound is not normally persistent in water bodies, but it can be persistent in soils depending upon local conditions . Based on its physico-chemical properties, this compound is not expected to leach to groundwater .

Dosage Effects in Animal Models

This compound showed a rapid but incomplete oral absorption and excretion, mainly via faeces . It has moderate oral toxicity to humans and there are concerns that it may be a developmental/reproduction toxin .

Metabolic Pathways

Regarding the mammalian metabolism, this compound showed a rapid but incomplete oral absorption and excretion, mainly via faeces . Intensive enterohepatic circulation was observed .

Transport and Distribution

Based on its physico-chemical properties, this compound is not expected to leach to groundwater . It has a low aqueous solubility and is not considered a volatile substance .

Subcellular Localization

Given its role as an acaricide and its effects on neurophysiological activities, it can be inferred that this compound likely interacts with components of the nervous system in mites and insects .

Preparation Methods

Fenpyroximate is synthesized through a series of chemical reactions involving pyrazole derivatives. The synthetic route typically involves the following steps:

Industrial production methods often utilize high-performance liquid chromatography (HPLC) and gas chromatography (GC) for purification and quality control .

Chemical Reactions Analysis

Fenpyroximate undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are typically hydroxylated or aminated derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Fenpyroximate is unique among acaricides due to its specific mechanism of action and high efficacy. Similar compounds include:

This compound stands out due to its rapid action and long-lasting effects, making it a preferred choice for controlling mite infestations in various agricultural settings .

Properties

IUPAC Name

tert-butyl 4-[[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylideneamino]oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4/c1-17-21(22(27(5)26-17)30-20-9-7-6-8-10-20)15-25-29-16-18-11-13-19(14-12-18)23(28)31-24(2,3)4/h6-15H,16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJNOYZRYGDPNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=NOCC2=CC=C(C=C2)C(=O)OC(C)(C)C)OC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2032550
Record name Fenpyroximate (Z,E)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2032550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111812-58-9
Record name 1,1-Dimethylethyl 4-[[[[(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylene]amino]oxy]methyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111812-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenpyroximate (Z,E)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2032550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 4-[[[[(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylene]amino]oxy]methyl]-, 1,1-dimethylethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.242
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fenpyroximate
Reactant of Route 2
Reactant of Route 2
Fenpyroximate
Reactant of Route 3
Reactant of Route 3
Fenpyroximate
Reactant of Route 4
Reactant of Route 4
Fenpyroximate
Reactant of Route 5
Reactant of Route 5
Fenpyroximate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.